molecular formula C9H12F2O4 B13676941 (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate

Katalognummer: B13676941
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: HHFRIKVEUQXMBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is an organic compound with the molecular formula C9H12F2O4 This compound is characterized by the presence of a difluorocyclopropane ring, which is a three-membered ring containing two fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluorocarbene with an appropriate olefin to form the difluorocyclopropane ring. This reaction can be carried out under various conditions, including the use of metal catalysts and specific solvents to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include difluorocyclopropane derivatives with various functional groups, such as alcohols, amines, and carbonyl compounds. These products can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology

These biomolecules can be used in various biological assays and studies to understand the role of fluorine in biological systems .

Medicine

In medicine, fluorinated compounds are often used in the design of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be used as a precursor for the synthesis of fluorinated drugs .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of high-performance polymers and coatings .

Wirkmechanismus

The mechanism of action of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate involves its interaction with various molecular targets. The difluorocyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with specific molecular targets, such as enzymes and receptors, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is unique due to the presence of both the difluorocyclopropane ring and the acetate groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H12F2O4

Molekulargewicht

222.19 g/mol

IUPAC-Name

[1-(acetyloxymethyl)-2,2-difluorocyclopropyl]methyl acetate

InChI

InChI=1S/C9H12F2O4/c1-6(12)14-4-8(3-9(8,10)11)5-15-7(2)13/h3-5H2,1-2H3

InChI-Schlüssel

HHFRIKVEUQXMBO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1(CC1(F)F)COC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.